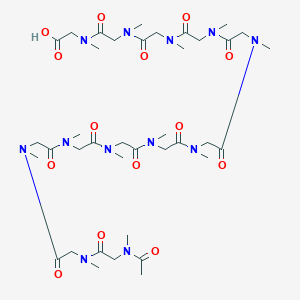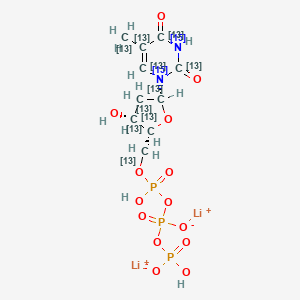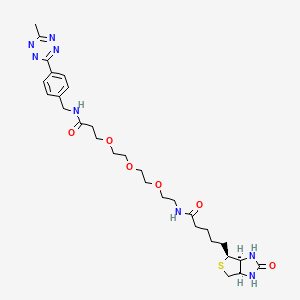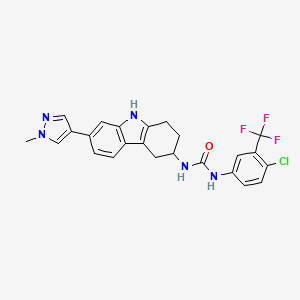
Ac-pSar12-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-pSar12-OH: is a compound used as a linker in the preparation of ligand-drug conjugates (LDCs). It is known for its high purity and stability, making it a valuable tool in scientific research and drug development . The compound has a molecular weight of 912.99 and a molecular formula of C38H64N12O14 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ac-pSar12-OH is synthesized through custom peptide synthesis methods. The synthesis involves the use of specific reagents and conditions to achieve high purity and yield . The compound is typically prepared in solid form and stored under sealed conditions to maintain its stability .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is produced in various quantities, ranging from milligrams to grams, depending on the demand .
Analyse Des Réactions Chimiques
Types of Reactions: Ac-pSar12-OH undergoes various chemical reactions, including substitution and conjugation reactions . These reactions are essential for its role as a linker in ligand-drug conjugates.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include solvents like water and organic solvents, as well as catalysts and other specific reagents required for peptide synthesis . The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed: The major products formed from the reactions involving this compound are ligand-drug conjugates. These conjugates are used in various scientific research applications, including drug delivery and therapeutic development .
Applications De Recherche Scientifique
Chemistry: In chemistry, Ac-pSar12-OH is used as a linker for the preparation of ligand-drug conjugates. It helps in the synthesis of complex molecules with specific properties .
Biology: In biology, this compound is used in the study of protein conjugation and drug delivery systems. It helps in the development of targeted therapies for various diseases .
Medicine: In medicine, this compound is used in the development of therapeutic drugs. It is particularly valuable in the creation of antibody-drug conjugates (ADCs) for cancer treatment .
Industry: In the industry, this compound is used in the production of high-purity peptides and other bioactive compounds. It is also used in the development of new drug delivery systems .
Mécanisme D'action
Mechanism: Ac-pSar12-OH acts as a linker in ligand-drug conjugates, facilitating the attachment of therapeutic agents to targeting molecules. This enhances the delivery and efficacy of the therapeutic agents .
Molecular Targets and Pathways: The molecular targets of this compound include specific proteins and receptors involved in disease pathways. By targeting these molecules, this compound helps in the precise delivery of therapeutic agents to the affected areas .
Comparaison Avec Des Composés Similaires
- Polysarcosine
- Polyethylene glycol (PEG)
- Other peptide linkers
Uniqueness: Ac-pSar12-OH is unique due to its high purity, stability, and effectiveness as a linker in ligand-drug conjugates. Unlike other similar compounds, this compound offers better solubility and biocompatibility, making it a preferred choice in scientific research and drug development .
Propriétés
Formule moléculaire |
C38H64N12O14 |
|---|---|
Poids moléculaire |
913.0 g/mol |
Nom IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C38H64N12O14/c1-26(51)39(2)14-27(52)40(3)15-28(53)41(4)16-29(54)42(5)17-30(55)43(6)18-31(56)44(7)19-32(57)45(8)20-33(58)46(9)21-34(59)47(10)22-35(60)48(11)23-36(61)49(12)24-37(62)50(13)25-38(63)64/h14-25H2,1-13H3,(H,63,64) |
Clé InChI |
IOFCDTUBHNNIHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)



![2-[[(8S)-3-chloro-2-[(2,4-dichlorophenyl)methoxy]-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12372610.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid](/img/structure/B12372629.png)
![4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide](/img/structure/B12372640.png)
![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)

